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Compound of Interest

Compound Name: (R)-GNA-C(Bz)-phosphoramidite

Cat. No.: B13729803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glycol Nucleic Acid (GNA)
Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog (XNA) that features a simplified,

acyclic backbone composed of repeating propylene glycol units linked by phosphodiester

bonds.[1][2] Unlike DNA or RNA, which contain deoxyribose or ribose sugars, the GNA

backbone is more flexible. GNA is notable for its ability to form stable, anti-parallel duplex

structures with itself and with natural nucleic acids, often exhibiting thermal stability comparable

to or greater than that of DNA and RNA.[2][3] The stereochemistry of the three-carbon

backbone is a critical determinant of its properties, with both (R) and (S) enantiomers available.

Key Advantages of GNA in Aptamer Development
The unique chemical structure of GNA imparts several advantageous properties for the

development of therapeutic and diagnostic aptamers:

Enhanced Nuclease Resistance: The unnatural phosphodiester backbone of GNA renders it

highly resistant to degradation by cellular nucleases.[2][4] This is a significant advantage

over unmodified DNA and RNA aptamers, which have short half-lives in biological fluids,

thereby improving the pharmacokinetic profile for in vivo applications.[5]

High Binding Affinity: GNA is capable of Watson-Crick base pairing, allowing it to fold into

specific three-dimensional structures that can bind to targets with high affinity and specificity,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b13729803?utm_src=pdf-interest
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://pubmed.ncbi.nlm.nih.gov/36725319/
https://pubmed.ncbi.nlm.nih.gov/36725319/
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Biomedical_engineering/SELEX/
https://pubmed.ncbi.nlm.nih.gov/36725319/
https://www.researchgate.net/publication/367985172_Acyclic_S-Glycol_Nucleic_Acid_S-GNA_Modification_of_siRNAs_Improves_the_Safety_of_RNAi_Therapeutics_While_Maintaining_Potency
https://basepairbio.com/dna-aptamers-rna-aptamers/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13729803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a prerequisite for effective aptamers.[3]

Structural Simplicity and Tunability: The acyclic nature of GNA offers a unique structural

scaffold. The choice between (R)-GNA and (S)-GNA can influence the geometry and stability

of the resulting duplex. Studies on siRNAs have shown that the right-handed (S)-GNA is

better accommodated in standard right-handed RNA duplexes than the left-handed (R)-GNA,

resulting in greater in vitro potency.[2][4] This suggests that the stereochemistry of the GNA

monomer is a critical parameter for optimizing aptamer performance.

Applications in Therapeutics and Drug Development
GNA-modified aptamers are promising candidates for a range of therapeutic applications due

to their enhanced stability and strong target binding.

1. Inhibition of Signaling Pathways
Aptamers can act as potent inhibitors of cellular signaling pathways, which are often

dysregulated in diseases like cancer.[6] By binding to extracellular receptors, growth factors, or

intracellular proteins, aptamers can block protein-protein or protein-ligand interactions, thereby

downregulating pathological signaling.[7][8] For example, a GNA aptamer could be designed to

bind to a receptor tyrosine kinase (RTK) like the Fibroblast Growth Factor Receptor (FGFR),

preventing its dimerization and subsequent autophosphorylation, which blocks the downstream

cascade.[7][9] The superior nuclease resistance of GNA makes these aptamers particularly

suitable for sustained inhibition in a therapeutic setting.

2. Targeted Drug Delivery
Aptamers selected to bind specific cell-surface markers can be used as targeting ligands to

deliver therapeutic payloads—such as small molecule drugs, siRNAs, or toxins—directly to

diseased cells.[10] The incorporation of GNA can increase the stability of the aptamer-drug

conjugate in circulation, enhancing its delivery efficiency and reducing off-target effects.

Data Presentation
Table 1: Properties of Commercially Available (R)-GNA Phosphoramidites
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Product Name Base Formula
Molecular
Weight ( g/mol
)

CAS Number

(R)-GNA-A(Bz)

phosphoramidite

Adenine

(Benzoyl

protected)

C45H50N7O6P 815.9 182625-87-2

(R)-GNA-G(iBu)

phosphoramidite

Guanine

(Isobutyryl

protected)

C42H52N7O7P 797.9 Not Available

(R)-GNA-T

phosphoramidite
Thymine C38H47N4O7P 702.8 851050-23-2

(Data sourced from BroadPharm product specifications)

Table 2: Comparative Properties of Nucleic Acids for Aptamer Development

Property DNA RNA
GNA (Glycol
Nucleic Acid)

Backbone Sugar Deoxyribose Ribose
Propylene Glycol

(Acyclic)

In Vivo Stability
Low (Susceptible to

DNases)

Very Low (Susceptible

to RNases)

High (Resistant to

nucleases)[2][4]

Structural Flexibility
Moderate (B-form

helix)

High (A-form helix,

complex folds)[5][11]

High (Acyclic

backbone)

Relative Synthesis

Cost
Low High High

Performance Notes
More stable than

RNA.[11]

Can form more

complex 3D

structures.[5]

(S)-GNA shows higher

potency than (R)-GNA

in siRNA contexts.[2]

Weak G:C pairing can

be an issue.[12]
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Experimental Protocols & Visualizations
Visualizing GNA: Structure and Synthesis

Nucleic Acid Backbone Structures

DNA Backbone

Deoxyribose Sugar Phosphate Linker

RNA Backbone

Ribose Sugar (2'-OH) Phosphate Linker

GNA Backbone

Acyclic Propylene Glycol Phosphate Linker

Click to download full resolution via product page

Caption: Comparison of DNA, RNA, and acyclic GNA backbones.

Protocol 1: Solid-Phase Synthesis of GNA-Modified
Oligonucleotides
This protocol outlines the standard automated phosphoramidite cycle for incorporating an (R)-

GNA monomer into a growing oligonucleotide chain on a solid support.

Materials:

DNA/RNA synthesizer

Controlled Pore Glass (CPG) solid support pre-loaded with the initial 3'-nucleoside

Standard DNA/RNA phosphoramidites (A, C, G, T/U)

(R)-GNA phosphoramidite of choice (e.g., (R)-GNA-T phosphoramidite)

Anhydrous acetonitrile

Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

Activator solution: 0.45 M Tetrazole in acetonitrile

Capping solution A: Acetic anhydride/Pyridine/THF

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b13729803?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13729803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Capping solution B: 16% 1-Methylimidazole in THF

Oxidizer solution: 0.02 M Iodine in THF/Water/Pyridine

Workflow Diagram:
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Caption: Automated cycle for solid-phase GNA oligonucleotide synthesis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b13729803?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13729803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Preparation: Load the synthesizer with all necessary reagents, including the desired (R)-

GNA phosphoramidite dissolved in anhydrous acetonitrile. Program the desired sequence

into the synthesizer.

Step 1: Deblocking (Detritylation): The cycle begins with the removal of the 5'-dimethoxytrityl

(DMT) protecting group from the terminal nucleoside on the solid support. This is achieved

by flushing the column with the deblocking solution (3% TCA in DCM). The resulting orange-

colored trityl cation is washed away.[1]

Step 2: Coupling: The (R)-GNA phosphoramidite is activated by the activator solution

(tetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with

the newly exposed 5'-hydroxyl group of the support-bound oligonucleotide chain.[13] Note:

Modified phosphoramidites may require a slightly longer coupling time than standard

monomers.

Step 3: Capping: To prevent the formation of deletion mutants (n-1 sequences), any

unreacted 5'-hydroxyl groups are permanently blocked by acetylation. Capping solutions A

and B are mixed and delivered to the column.[13][14]

Step 4: Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized

to a stable pentavalent phosphotriester bond using the iodine-based oxidizer solution.[1]

Iteration: The cycle is repeated with the next phosphoramidite in the sequence until the full-

length GNA-modified oligonucleotide is synthesized.

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG

support and all remaining protecting groups on the nucleobases and phosphate backbone

are removed using a concentrated ammonium hydroxide or AMA (Ammonium hydroxide/40%

Methylamine) solution. The final product is then purified, typically by HPLC.

Protocol 2: SELEX for GNA-Containing Aptamers
Systematic Evolution of Ligands by EXponential Enrichment (SELEX) is an iterative process

used to isolate aptamers with high affinity for a specific target from a large, random
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oligonucleotide library.[3][15] This protocol is adapted for a library of chimeric DNA sequences

containing strategically placed (R)-GNA modifications.

Considerations for GNA-SELEX:

Library Design: The initial library must be synthesized with (R)-GNA monomers at desired

positions. As GNA is not a template for standard DNA polymerases, the random region

should be flanked by standard DNA primer binding sites to allow for PCR amplification.

Amplification: The PCR amplification step will only amplify the DNA portions of the chimeric

sequences. The single-stranded DNA generated after each round must be used as a

template for synthesizing the next generation of the GNA-chimeric library for the subsequent

selection round.

Workflow Diagram:
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Caption: Workflow for GNA-chimeric aptamer development using SELEX.
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Methodology:

Library Preparation: Synthesize a single-stranded DNA (ssDNA) oligonucleotide library

containing a central random region (25-40 nt) flanked by constant primer binding sites. This

DNA library serves as the template for creating the initial GNA-chimeric pool.

Target Binding: The target molecule (e.g., a protein) is immobilized on a solid support (e.g.,

magnetic beads, nitrocellulose membrane). The GNA-chimeric oligonucleotide library is

refolded by heating and snap-cooling and then incubated with the immobilized target in a

suitable binding buffer.[10]

Partitioning: Unbound oligonucleotides are washed away. The stringency of the washing

steps (e.g., by increasing salt concentration or adding detergents) can be increased in later

rounds to select for higher-affinity binders.[3]

Elution: The oligonucleotides that remain bound to the target are eluted, typically by heat, a

change in pH, or by using a competitive ligand.

Amplification: The eluted sequences are amplified by PCR using primers that anneal to the

constant regions.

ssDNA Generation: The double-stranded PCR product must be converted back to single-

stranded molecules for the next round. This can be achieved by methods such as

asymmetric PCR or enzymatic digestion of one strand.[16]

Iteration and Enrichment: The resulting ssDNA pool serves as the template to synthesize a

new, enriched GNA-chimeric library. This library is used to start the next round of selection

(Steps 2-6). The process is repeated for 8-15 rounds.

Sequencing and Analysis: After the final round, the enriched pool is cloned and sequenced

(or analyzed by high-throughput sequencing) to identify individual aptamer candidates.

Characterization: Candidate GNA aptamers are synthesized and characterized for their

binding affinity (e.g., using Surface Plasmon Resonance or Bio-Layer Interferometry) and

specificity.

Visualizing Aptamer Function
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Aptamer-Mediated Inhibition of RTK Signaling
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Caption: GNA aptamer blocking a signaling pathway via receptor inhibition.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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